4-amino-N,2-dimethylbenzene-1-sulfonamide
CAS No.: 101252-52-2
Cat. No.: VC3355705
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101252-52-2 |
|---|---|
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 4-amino-N,2-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |
| Standard InChI Key | AGEWPULBQLAYAY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)NC |
| Canonical SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)NC |
Introduction
Chemical Identity and Properties
4-amino-N,2-dimethylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class of organic compounds. It is characterized by a benzene ring substituted with amino, methyl, and sulfonamide groups in specific positions. The compound is identified by the CAS number 101252-52-2 and has a molecular formula of C8H12N2O2S with a molecular weight of 200.26 g/mol .
Physical and Chemical Properties
The physical and chemical properties of 4-amino-N,2-dimethylbenzene-1-sulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 101252-52-2 |
| IUPAC Name | 4-amino-N,2-dimethylbenzenesulfonamide |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |
| Standard InChIKey | AGEWPULBQLAYAY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)NC |
| Physical Form | Solid |
The compound features a benzene ring with an amino group at the para position (4-position), a methyl group at the ortho position (2-position), and a methylsulfonamide group (S(=O)(=O)NH-CH3) also at the ortho position relative to the methyl group.
Structural Characteristics
The structure of 4-amino-N,2-dimethylbenzene-1-sulfonamide consists of:
-
A benzene core
-
An amino (-NH2) group at the 4-position
-
A methyl (-CH3) group at the 2-position
-
A sulfonamide group (-SO2NH-CH3) at the 1-position
This arrangement gives the molecule specific chemical reactivity and potential biological activity characteristic of sulfonamide compounds.
Related Compounds
Several structurally related sulfonamide compounds share similarities with 4-amino-N,2-dimethylbenzene-1-sulfonamide, which may provide insights into its properties and applications.
Similar Sulfonamide Derivatives
-
4-AMINO-N,N-DIMETHYL-BENZENESULFONAMIDE (CAS No. 1709-59-7): This compound shares the same molecular formula (C8H12N2O2S) and molecular weight (200.26 g/mol) but has a different arrangement of the methyl groups, with both methyl groups attached to the sulfonamide nitrogen .
-
4-amino-2-methoxy-n,n-dimethylbenzene-1-sulfonamide: This compound features a methoxy group at the 2-position instead of a methyl group, and has dimethyl substitution on the sulfonamide nitrogen .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume